molecular formula C16H23NO2 B8059544 Tert-butyl 4-(piperidin-4-yl)benzoate

Tert-butyl 4-(piperidin-4-yl)benzoate

Cat. No.: B8059544
M. Wt: 261.36 g/mol
InChI Key: TXXNJBLRNNZIJC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperidin-4-yl)benzoate is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(piperidin-4-yl)benzoate typically involves the reaction of tert-butyl 4-bromobenzoate with piperidine in the presence of a base such as sodium tert-butoxide and a palladium catalyst. The reaction is carried out in an anhydrous solvent like toluene under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 4-(piperidin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(piperidin-4-yl)benzoate is unique due to its combination of a tert-butyl ester group and a piperidin-4-yl group attached to a benzoate moiety. This structure imparts specific chemical properties that make it valuable in various research applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

tert-butyl 4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXNJBLRNNZIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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